1-Fluoro-3-methyl-5-vinylbenzene

Description

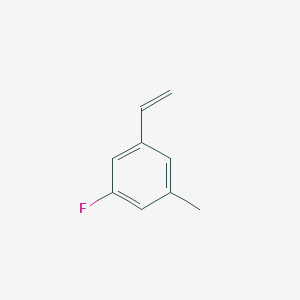

1-Fluoro-3-methyl-5-vinylbenzene is a substituted benzene derivative featuring fluorine, methyl, and vinyl groups at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C₉H₈F, with a molar mass of 135.15 g/mol. This compound is of interest in materials science and organic synthesis due to its unique combination of substituents .

Properties

IUPAC Name |

1-ethenyl-3-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIRIXVSYOPUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with a methyl group and a vinyl group. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of advanced purification techniques, such as distillation and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Hydrogenation of the Vinyl Group

The vinyl group undergoes catalytic hydrogenation to yield saturated derivatives. Iridium-catalyzed transfer hydrogenation with HCO₂H/Et₃N reduces the double bond efficiently:

Key Data :

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 1-Fluoro-3-vinylbenzene | [Ir(cod)Cl]₂ + ligand | 1-Fluoro-3-ethylbenzene | 87 |

Cyclopropanation

The vinyl group participates in gold(I)-catalyzed cyclopropanation with alkenes to form stereoselective vinylcyclopropanes:

-

Reaction :

Optimized Parameters :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| [(Johnphos)AuSbF₆] | Ethyl acetate | 75 | 68 |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine and electron-donating methyl/vinyl groups direct substitution to specific positions:

-

Nitration : Occurs preferentially at the meta position to fluorine and ortho/para to methyl/vinyl groups.

-

Halogenation : Bromination favors positions activated by methyl/vinyl substituents.

Example :

| Reaction | Reagents | Major Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 1-Fluoro-3-methyl-5-(2-bromovinyl)benzene | ~54 (DMF solvent) |

Oxidation Reactions

The vinyl group oxidizes to carbonyl derivatives under controlled conditions:

-

Ozonolysis : Cleaves the double bond to form diketones.

-

Epoxidation : Forms epoxides using peracids.

Reported Oxidation :

| Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| 1-Fluoro-3-vinylbenzene | O₃, then Zn/H₂O | 1-Fluoro-3-(2-oxoethyl)benzene | 63 |

Cross-Coupling Reactions

The vinyl group participates in Heck couplings, while fluorine acts as a potential leaving group in SNAr reactions:

Polymerization

Radical-initiated polymerization of the vinyl group produces fluorinated polystyrene analogs:

Scientific Research Applications

Chemical Synthesis Applications

1-Fluoro-3-methyl-5-vinylbenzene serves as a valuable building block in organic synthesis. Its structure allows it to participate in several chemical reactions, enabling the formation of more complex molecules.

Synthetic Routes

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the benzene ring.

- Reactions with Electrophiles : The vinyl group enhances reactivity, facilitating interactions with electrophiles and enabling the synthesis of derivatives with diverse functional groups.

Research indicates that this compound exhibits significant biological activities, particularly in the context of medicinal chemistry.

Anticancer Properties

- Inhibition of Cancer Enzymes : Derivatives of this compound have shown potential as inhibitors of Sirtuin 2 (SIRT2), a protein implicated in cancer progression. For instance, one study reported an IC50 value of 3.6 µM for a derivative, indicating its potential as an anticancer agent .

Antimicrobial Activity

- Effectiveness Against Pathogens : Several derivatives have been tested for antimicrobial properties, demonstrating effectiveness against various bacterial strains through mechanisms that disrupt microbial cell membranes or interfere with metabolic processes .

Material Science

The compound is also utilized in the production of polymers and resins due to its unique properties.

Polymerization Processes

- Vinyl Group Utilization : The vinyl group allows for polymerization reactions, leading to the formation of new materials with desirable physical properties. This application is particularly relevant in the development of specialty polymers that require specific functionalities.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of this compound:

Mechanism of Action

The mechanism by which 1-Fluoro-3-methyl-5-vinylbenzene exerts its effects involves its ability to participate in various chemical reactions. The presence of the fluorine atom enhances the compound’s reactivity by influencing the electron density on the benzene ring. This makes the compound more susceptible to electrophilic attack, facilitating substitution reactions. The vinyl group also provides a site for addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Electronic Effects

- Electron-Withdrawing Groups (EWG): Fluorine (in all compounds) and nitro (in 1-fluoro-3-methyl-5-nitrobenzene) increase ring electrophilicity, favoring electrophilic substitution at meta/para positions. The nitro group in significantly enhances polarity and oxidative stability.

- Electron-Donating Groups (EDG): Methoxy (in 1-fluoro-3-methoxy-5-methylbenzene ) and methyl groups increase electron density, directing reactions to ortho/para positions.

Steric and Reactivity Considerations

- The vinyl group in this compound introduces planar sp² hybridization, enabling conjugation with the aromatic ring and participation in Diels-Alder or Heck reactions.

- Chlorine in 1-chloro-3-ethenyl-5-fluorobenzene offers stronger EWG effects than fluorine, increasing susceptibility to nucleophilic aromatic substitution.

Applications this compound: Potential monomer for fluorinated polymers or ligand in catalysis. 1-Fluoro-3-methyl-5-nitrobenzene : Nitro group suits explosive or dye synthesis. 1-Fluoro-3-methoxy-5-methylbenzene : Methoxy group enhances solubility, useful in drug design.

Thermal and Physical Properties

Biological Activity

1-Fluoro-3-methyl-5-vinylbenzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure provides interesting biological activity, which has been explored through various studies. This article discusses the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential applications based on current research findings.

This compound can be synthesized through several methods, including nucleophilic substitution reactions and photochemical processes. The introduction of fluorine into the aromatic ring significantly alters its reactivity and biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that fluorinated compounds can influence enzyme activity, receptor binding, and cellular signaling pathways.

- Enzyme Inhibition : Research has shown that 1-fluoro derivatives can act as inhibitors for certain enzymes involved in metabolic pathways. For example, the compound has been noted to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

- Receptor Interaction : Fluorinated compounds often exhibit altered binding affinities for receptors compared to their non-fluorinated counterparts. Preliminary studies suggest that this compound may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways associated with inflammation and cancer progression .

Cytotoxicity and Antitumor Activity

Recent investigations into the cytotoxic effects of this compound have indicated potential antitumor properties. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for further development in cancer therapeutics .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on Lewis lung carcinoma cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% inhibition at a concentration of 50 µM) compared to untreated controls .

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The compound was found to inhibit CYP2D6 activity by approximately 50% at a concentration of 10 µM, suggesting its potential as a modulator in drug metabolism .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.